N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a tert-butyl group at the N1 position and a 2-(2,4-dichlorophenoxy)acetamide substituent at the C5 position. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic purine nucleotides and interact with ATP-binding domains . The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the 2,4-dichlorophenoxy moiety contributes to lipophilicity and target-binding affinity through hydrophobic and halogen-bonding interactions . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions between the pyrazolopyrimidinone core and functionalized acetamide intermediates, as seen in analogous syntheses of pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5O3/c1-17(2,3)24-15-11(7-21-24)16(26)23(9-20-15)22-14(25)8-27-13-5-4-10(18)6-12(13)19/h4-7,9H,8H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFCZBPJYVXESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its complex structure and potential biological activities, particularly in medicinal chemistry. The presence of various functional groups suggests possible applications in treating several diseases, including cancer.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a dichlorophenoxyacetamide moiety. Its structural complexity enhances its lipophilicity and may influence its biological activity and solubility properties. The key structural components include:
- Pyrazolo[3,4-d]pyrimidine ring
- Tert-butyl group : Enhances lipophilicity
- Dichlorophenoxy group : May contribute to specific biological interactions
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
Case Studies and Research Findings
Several studies have explored the biological potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : A study reported the synthesis of various pyrazolo[3,4-d]pyrimidines and their evaluation against different cancer cell lines. Compounds demonstrated significant growth inhibition with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research has focused on understanding the mechanisms by which these compounds exert their effects. For example, molecular docking studies have predicted binding modes for potent compounds against specific protein targets involved in cancer progression .
Comparative Analysis of Related Compounds
To provide context for the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide | Similar pyrazolo core | Antitumor activity reported |
| 5-Acetyl-4-amino-pyrimidines | Related pyrimidine structure | Potential antiviral properties |
| 4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives | Fused heterocyclic rings | Antimicrobial and anticancer activities |
Comparison with Similar Compounds
Target vs. Analog 1 (Ethoxyacetamide)
The replacement of the 2,4-dichlorophenoxy group with an ethoxy moiety reduces molecular weight (433.27 → 319.36) and lipophilicity (clogP estimated to decrease by ~2 units). While this may enhance aqueous solubility, the loss of halogen atoms likely diminishes target-binding affinity, as seen in kinase inhibitors where chloro substituents improve potency .
Target vs. Analog 2 (Difluorobenzamide)
The 2,6-difluorobenzamide group introduces aromatic rigidity, which may restrict conformational flexibility compared to the phenoxyacetamide chain in the target compound. Fluorine’s electronegativity could enhance metabolic stability but reduce π-π stacking interactions in hydrophobic binding pockets .
Target vs. Chromen-2-yl Derivative ()
However, this may compromise bioavailability, as evidenced by its higher melting point (175–178°C), indicative of crystalline stability but poor solubility .
Research Findings and Implications
- Target Compound: The 2,4-dichlorophenoxy group likely optimizes a balance between lipophilicity (for membrane penetration) and halogen-mediated target interactions. Its structural features align with kinase inhibitors showing sub-µM IC₅₀ values in preclinical studies .
- Metabolic Stability : The tert-butyl group in the target compound and Analog 1 may reduce CYP450-mediated oxidation, a common issue in pyrazolopyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
